molecular formula C4H3ClN2OS B112993 2-Amino-4-chlorothiazole-5-carbaldehyde CAS No. 76874-79-8

2-Amino-4-chlorothiazole-5-carbaldehyde

Cat. No. B112993
CAS RN: 76874-79-8
M. Wt: 162.6 g/mol
InChI Key: KJRBYUWRYRRPKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-4-chlorothiazole-5-carbaldehyde involves several steps. For instance, one method involves adding dichloromethane to this compound and pyridine, and then adding acetic anhydride dropwise . Another method involves adding di-tert-butyldicarbonate and 4-dimethylaminopyridine to this compound in tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can react with acetic anhydride in the presence of pyridine to form N-(4-chloro-5-formylthiazol-2-yl)acetamide . It can also react with di-tert-butyldicarbonate in the presence of 4-dimethylaminopyridine to form (4-chloro-5-formyl-thiazol-2-yl)-carbamic acid tert-butyl ester .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 162.6 g/mol . The boiling point is 341.3°C at 760 mmHg .

Scientific Research Applications

Synthesis and Transformations of Benzothiazole Derivatives

2-Amino-4-chlorothiazole-5-carbaldehyde is a compound that falls under the broader category of benzothiazole derivatives. These derivatives, including 2-amino and 2-mercapto substituted benzothiazoles, have seen significant interest due to their biological activity and industrial demand. Recent research highlights modern trends in their chemistry, focusing on newly developed synthesis methods. These methods range from conventional multistep processes to one-pot, atom economy procedures that adhere to green chemistry principles. The easy functionalization of these compounds makes them highly reactive building blocks for various applications, potentially useful in drug and material development (Zhilitskaya, Shainyan, & Yarosh, 2021).

Safety and Hazards

2-Amino-4-chlorothiazole-5-carbaldehyde is classified as a hazardous substance. It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-amino-4-chloro-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2OS/c5-3-2(1-8)9-4(6)7-3/h1H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRBYUWRYRRPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(S1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452484
Record name 2-Amino-4-chlorothiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76874-79-8
Record name 2-Amino-4-chloro-5-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76874-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-chlorothiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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